![molecular formula C36H33ClN6O2 B2538121 1-(3-(4-benzhydrylpiperazin-1-yl)-3-oxopropyl)-4-(2-chlorobenzyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one CAS No. 887208-35-7](/img/no-structure.png)
1-(3-(4-benzhydrylpiperazin-1-yl)-3-oxopropyl)-4-(2-chlorobenzyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(4-benzhydrylpiperazin-1-yl)-3-oxopropyl)-4-(2-chlorobenzyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a useful research compound. Its molecular formula is C36H33ClN6O2 and its molecular weight is 617.15. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Benzodiazepine Binding Activity : Research into tricyclic heterocycles related to 2-arylpyrazolo[4,3-c]quinolin-3(5H)-ones has led to the synthesis of compounds with high affinity for the benzodiazepine (BZ) receptor. This includes efforts to understand the role of 2-substituent and ring substitution in modifying activity, leading to the development of potent BZ antagonists for use in rat models (Francis et al., 1991).
Pharmacological Investigations : Novel 1-substituted-4-benzyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones have been synthesized and investigated for their in vivo H1-antihistaminic activity, showing significant protection against histamine-induced bronchospasm in guinea pigs. These findings indicate potential applications as new classes of H1-antihistaminic agents (Alagarsamy et al., 2007).
Antihypertensive Activity : The synthesis of 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones and their evaluation for antihypertensive activity in spontaneously hypertensive rats (SHR) highlight another significant application. These compounds exhibited noteworthy antihypertensive effects, with specific derivatives showing superior activity compared to the reference standard prazosin (Alagarsamy & Pathak, 2007).
Cytotoxicity and DNA Interaction Studies : Research on the cytotoxic and antiproliferative activities of quinazoline derivatives against human tumor cell lines, such as HeLa, provides insights into their potential as anticancer drugs. These studies also explore the compounds' interactions with DNA, offering a basis for the development of new therapeutic agents (Ovádeková et al., 2005).
Quality Control and Antimalarial Activity : Efforts to develop quality control methods for quinazoline derivatives, such as 4-benzyl-1-{4-[4-(4-methoxyphenyl)-piperazin-1-yl]-4-oxobutyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, underscore the importance of these compounds in pharmaceutical research, particularly as promising antimalarial agents (Danylchenko et al., 2018).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-chlorobenzaldehyde with 4-benzhydrylpiperazine to form the intermediate, which is then reacted with 3-oxopropionic acid to form the key intermediate. This intermediate is then reacted with 2-aminobenzonitrile to form the final product.", "Starting Materials": [ "2-chlorobenzaldehyde", "4-benzhydrylpiperazine", "3-oxopropionic acid", "2-aminobenzonitrile" ], "Reaction": [ "Step 1: Condensation of 2-chlorobenzaldehyde with 4-benzhydrylpiperazine in the presence of a base such as potassium carbonate to form the intermediate.", "Step 2: Reaction of the intermediate with 3-oxopropionic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the key intermediate.", "Step 3: Reaction of the key intermediate with 2-aminobenzonitrile in the presence of a base such as sodium hydride to form the final product.", "Step 4: Purification of the final product by column chromatography or recrystallization." ] } | |
CAS-Nummer |
887208-35-7 |
Molekularformel |
C36H33ClN6O2 |
Molekulargewicht |
617.15 |
IUPAC-Name |
1-[3-(4-benzhydrylpiperazin-1-yl)-3-oxopropyl]-4-[(2-chlorophenyl)methyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
InChI |
InChI=1S/C36H33ClN6O2/c37-30-17-9-7-15-28(30)25-42-35(45)29-16-8-10-18-31(29)43-32(38-39-36(42)43)19-20-33(44)40-21-23-41(24-22-40)34(26-11-3-1-4-12-26)27-13-5-2-6-14-27/h1-18,34H,19-25H2 |
SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CCC4=NN=C5N4C6=CC=CC=C6C(=O)N5CC7=CC=CC=C7Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



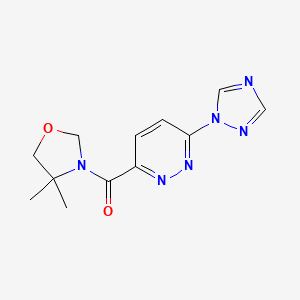
![1-benzyl-3-(4-tert-butylphenyl)-3-[(2,4-dimethoxyphenyl)methyl]thiourea](/img/structure/B2538040.png)
![2,4-dimethyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)thiazole-5-carboxamide](/img/structure/B2538041.png)

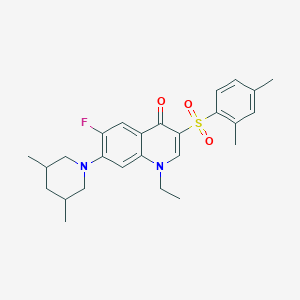
![3-oxo-N-[(E)-2-phenylethenyl]sulfonyl-4H-1,4-benzoxazine-7-carboxamide](/img/structure/B2538046.png)
![3-acetyl-5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2538050.png)
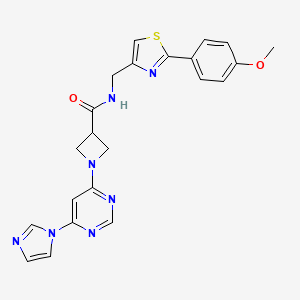
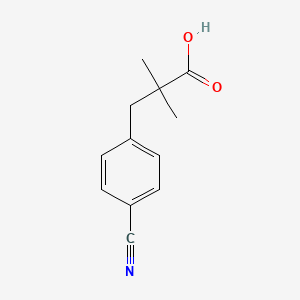
![6-(1H-pyrazol-1-yl)-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2538057.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2538058.png)
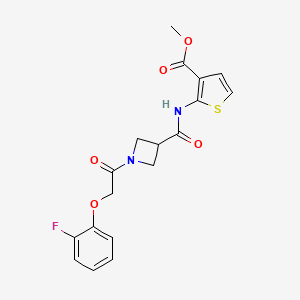
![2-{2-[(1H-indol-3-ylmethylene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide](/img/structure/B2538061.png)
